3,4-二氢异喹啉-6,7-二醇

描述

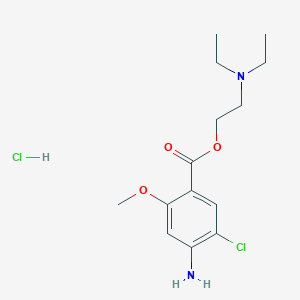

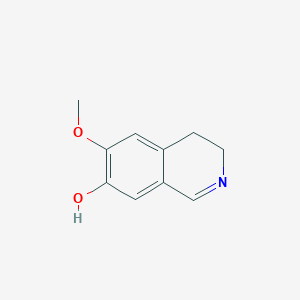

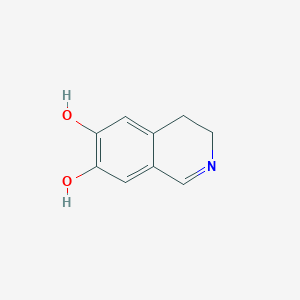

3,4-Dihydroisoquinoline-6,7-diol is a chemical compound . It is used as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline .

Synthesis Analysis

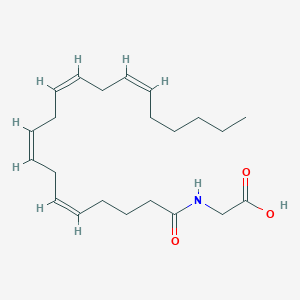

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid .Chemical Reactions Analysis

The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .Physical And Chemical Properties Analysis

3,4-Dihydroisoquinoline-6,7-diol is a yellow to brownish crystalline powder or flakes .科学研究应用

杂环化合物合成

3,4-二氢异喹啉-6,7-二醇用于合成杂环化合物 . 例如,它与邻醌甲基反应生成9,10-二甲氧基-12,13-二氢-7aH,15H-萘并[1’,2’:5,6][1,3]恶嗪[2,3-a]异喹啉 . 此反应为各种杂环系列的多胺醛开辟了途径 .

毒蕈碱M4受体拮抗剂

在缩合的苯并[5,6][1,3]恶嗪[2,3-a]异喹啉中,已知有高度选择性的毒蕈碱M4受体拮抗剂 . 这些化合物作为某些异喹啉生物碱的结构类似物,主要为四氢原小檗碱,具有研究价值 .

电合成

3,4-二氢异喹啉-6,7-二醇可用于电合成过程 . CoNi-LDH中Ni(II)/Ni(III)氧化还原循环的共调节电子环境提高了3,4-二氢异喹啉(DHIQ)对THIQ间接电氧化的选择性 .

制氢

在可持续能源领域,3,4-二氢异喹啉-6,7-二醇可用于制氢 . 组装的具有CC@CoNi-LDH阳极和CC@CoNi-NC阴极的流通池装置仅需1.6 V的低电池电压和每立方米H2 3.50 kWh的电能消耗 .

6,7-二甲氧基-3,4-二氢异喹啉的合成

3,4-二氢异喹啉-6,7-二醇可用于合成6,7-二甲氧基-3,4-二氢异喹啉 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" view

作用机制

Target of Action

Isoquinolines, a class of compounds to which 3,4-dihydroisoquinoline-6,7-diol belongs, are known to interact with various biological targets due to their diverse structures . They are used as components of anti-cancer, anti-malarial, and other drugs .

Mode of Action

Isoquinolines generally interact with their targets through various mechanisms, depending on their specific structure and the nature of the target .

Biochemical Pathways

It’s worth noting that isoquinolines can originate from reactions known as pictet-spengler condensations, between biogenic amines and electrophilic carbonyl compounds .

Pharmacokinetics

The introduction of substituents at certain positions in isoquinoline derivatives generally improves their biostability .

Result of Action

Isoquinolines and their derivatives are known to exhibit a wide range of biological activities .

Action Environment

The reaction conditions for the synthesis of similar compounds are often very mild , suggesting that they may be stable under a variety of environmental conditions.

生化分析

Biochemical Properties

3,4-Dihydroisoquinoline-6,7-diol plays a significant role in biochemical reactions. It acts as a reagent for the synthesis of 6,7-dihydroxy-3,4-dihydroisoquinline, a novel inhibitor of factor-kB in in vitro invasion in murine mammary cells . The nature of these interactions involves the compound binding with enzymes and proteins, which can lead to changes in the biochemical pathways within the cell.

Cellular Effects

It is known that this compound is an important precursor used in the production of drugs for treating cancer, HIV, Alzheimer’s disease, etc . It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,4-Dihydroisoquinoline-6,7-diol is complex and involves several steps. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being researched.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydroisoquinoline-6,7-diol can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

3,4-Dihydroisoquinoline-6,7-diol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, which can lead to effects on metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched.

属性

IUPAC Name |

3,4-dihydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-6-1-2-10-5-7(6)4-9(8)12/h3-5,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCQVMIYUGOTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=CC2=CC(=C(C=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90421366 | |

| Record name | 3,4-dihydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4602-83-9 | |

| Record name | 3,4-dihydroisoquinoline-6,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90421366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。